Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl) carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzoate ester, a pyrrolinone ring, and a benzo[d]furan moiety, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]furan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrolinone Ring: This step often involves the condensation of an amine with a diketone, followed by cyclization.
Coupling Reactions: The benzo[d]furan and pyrrolinone intermediates are then coupled using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃ (Chromium trioxide)
Reducing Agents: NaBH₄, LiAlH₄
Catalysts: Pd/C (Palladium on carbon), PtO₂ (Platinum dioxide)
Major Products
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting specific biological pathways.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Acting as an agonist or antagonist at certain receptors.
Signal Transduction Pathways: Modulating key signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate
- Ethyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate
Uniqueness
Methyl 4-{1-[2-(diethylamino)ethyl]-4-hydroxy-3-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-oxo-3-pyrrolin-2-yl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its diethylamino group, for instance, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C28H30N2O7 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
methyl 4-[1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C28H30N2O7/c1-5-29(6-2)14-15-30-23(17-10-12-18(13-11-17)28(34)36-4)22(25(32)27(30)33)24(31)21-16-19-8-7-9-20(35-3)26(19)37-21/h7-13,16,23,32H,5-6,14-15H2,1-4H3 |
InChI Key |
OJMUXONSQMFQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.